6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one
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Overview
Description
6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one is a bicyclic compound with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol . This compound is characterized by its unique structure, which includes an oxabicyclo and azabicyclo ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one include:
Uniqueness
This compound is unique due to its specific methyl and oxabicyclo ring system, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
917908-11-3 |
---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
6-methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-6-2-3-9-5(8)7(6)4-6/h2-4H2,1H3 |
InChI Key |
JBKHBZITVSTSHO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCOC(=O)N1C2 |
Origin of Product |
United States |
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